molecular formula C21H24N2O6 B13491085 (S)-tert-Butyl 2-(((benzyloxy)carbonyl)-amino)-3-(4-nitrophenyl)propanoate

(S)-tert-Butyl 2-(((benzyloxy)carbonyl)-amino)-3-(4-nitrophenyl)propanoate

Cat. No.: B13491085
M. Wt: 400.4 g/mol
InChI Key: MSWPANJTHYPMLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-tert-Butyl 2-(((benzyloxy)carbonyl)-amino)-3-(4-nitrophenyl)propanoate is a complex organic compound with a variety of applications in scientific research. This compound is characterized by its tert-butyl ester group, benzyloxycarbonyl-protected amino group, and a nitrophenyl group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 2-(((benzyloxy)carbonyl)-amino)-3-(4-nitrophenyl)propanoate typically involves multiple steps. One common method starts with the protection of the amino group using a benzyloxycarbonyl (Cbz) group. This is followed by the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions. The nitrophenyl group is introduced through a nitration reaction, which involves the use of concentrated nitric acid and sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reagents, to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 2-(((benzyloxy)carbonyl)-amino)-3-(4-nitrophenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzyloxycarbonyl group can be removed under hydrogenolysis conditions to yield the free amine.

Common Reagents and Conditions

    Oxidation: Concentrated nitric acid or potassium permanganate.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Hydrogen gas with palladium on carbon (Pd/C) catalyst for hydrogenolysis.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Free amine.

Scientific Research Applications

(S)-tert-Butyl 2-(((benzyloxy)carbonyl)-amino)-3-(4-nitrophenyl)propanoate is used in various fields of scientific research:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme-substrate interactions and protein modifications.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 2-(((benzyloxy)carbonyl)-amino)-3-(4-nitrophenyl)propanoate involves its interaction with specific molecular targets. The benzyloxycarbonyl group protects the amino group, allowing selective reactions at other sites. The nitrophenyl group can participate in electron transfer reactions, influencing the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    (S)-tert-Butyl 2-(((benzyloxy)carbonyl)-amino)-3-phenylpropanoate: Lacks the nitro group, making it less reactive in electron transfer reactions.

    (S)-tert-Butyl 2-(((benzyloxy)carbonyl)-amino)-3-(4-methoxyphenyl)propanoate: Contains a methoxy group instead of a nitro group, altering its reactivity and applications.

Uniqueness

(S)-tert-Butyl 2-(((benzyloxy)carbonyl)-amino)-3-(4-nitrophenyl)propanoate is unique due to the presence of the nitrophenyl group, which enhances its reactivity and makes it suitable for specific applications in organic synthesis and scientific research.

Properties

IUPAC Name

tert-butyl 3-(4-nitrophenyl)-2-(phenylmethoxycarbonylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O6/c1-21(2,3)29-19(24)18(13-15-9-11-17(12-10-15)23(26)27)22-20(25)28-14-16-7-5-4-6-8-16/h4-12,18H,13-14H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSWPANJTHYPMLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.